1-Hydroxy-2-naphthoic acid 1-Hydroxy-2-naphthoic acid 1-hydroxy-2-naphthoic acid is a naphthoic acid with the carboxy group at position 2 and carrying a hydroxy substituent at the 1-position. It is a xenobiotic metabolite produced by the biodegradation of phenanthrene by microorganisms. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a naphthoic acid, a member of naphthols and a hydroxy monocarboxylic acid. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a 1-hydroxy-2-naphthoate.
1-Hydroxy-2-naphthoic acid is a natural product found in Pogostemon cablin with data available.
Brand Name: Vulcanchem
CAS No.: 86-48-6
VCID: VC21111424
InChI: InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
SMILES: C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol

1-Hydroxy-2-naphthoic acid

CAS No.: 86-48-6

Cat. No.: VC21111424

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-2-naphthoic acid - 86-48-6

Specification

Description 1-hydroxy-2-naphthoic acid is a naphthoic acid with the carboxy group at position 2 and carrying a hydroxy substituent at the 1-position. It is a xenobiotic metabolite produced by the biodegradation of phenanthrene by microorganisms. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a naphthoic acid, a member of naphthols and a hydroxy monocarboxylic acid. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a 1-hydroxy-2-naphthoate.
1-Hydroxy-2-naphthoic acid is a natural product found in Pogostemon cablin with data available.
CAS No. 86-48-6
Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 1-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
Standard InChI Key SJJCQDRGABAVBB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Melting Point 195.0 °C

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